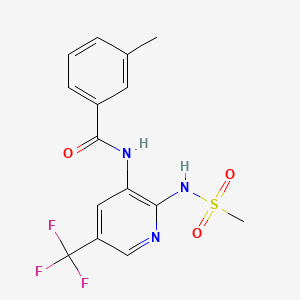
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a pyridazine ring and a phenoxy group, making it effective in targeting specific pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 6-(2-(2-propenyl)phenoxy)-3-pyridazinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphorodithioate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphorodithioates, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial in nerve function.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Employed in agriculture as an insecticide to protect crops from pests.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Malathion: A widely used organophosphate with lower toxicity to humans.
Chlorpyrifos: Known for its effectiveness against a broad range of pests.
Uniqueness
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific structure, which provides selective targeting of pests and a distinct mode of action compared to other organophosphates. Its combination of a pyridazine ring and a phenoxy group enhances its effectiveness and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53605-14-4 |
|---|---|
Molecular Formula |
C17H21N2O4PS |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethoxy-[6-(2-prop-2-enylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21N2O4PS/c1-4-9-14-10-7-8-11-15(14)22-16-12-13-17(19-18-16)23-24(25,20-5-2)21-6-3/h4,7-8,10-13H,1,5-6,9H2,2-3H3 |
InChI Key |
QQIWOJNLTRVQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
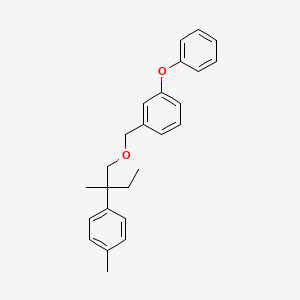
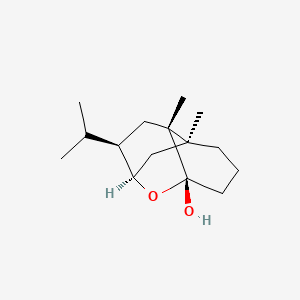
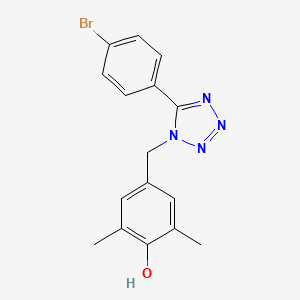
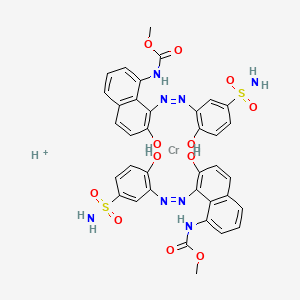
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
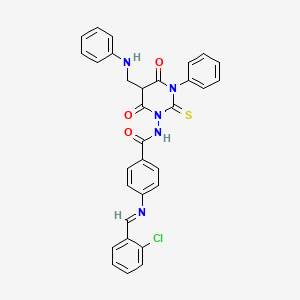
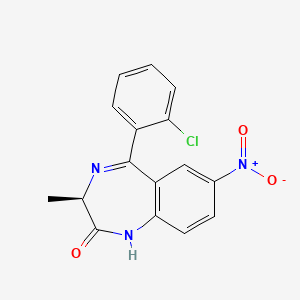
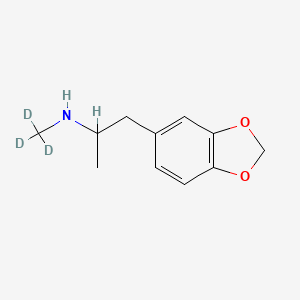
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
